
Bromoacetaldehyde
Overview
Description
2-Bromoacetaldehyde belongs to the class of organic compounds known as organobromides. Organobromides are compounds containing a chemical bond between a carbon atom and a bromine atom. 2-Bromoacetaldehyde is soluble (in water) and a very weakly acidic compound (based on its pKa).
2-Bromoacetaldehyde is an organobromine compound.
Mechanism of Action
Target of Action
Bromoacetaldehyde is a highly reactive bifunctional compound with a good leaving group and a masked aldehyde . It is widely used in chemistry for the synthesis of a variety of antibiotics, including erythromycin and cephalosporins, and other drugs . The primary targets of this compound are the biochemical pathways involved in the synthesis of these drugs.
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it reacts with anhydrous trimethylamine to form glycine betaine aldehyde . It also reacts with different thiophenols in the presence of KOH/Cu to produce the corresponding ketone and diethyl acetals .
Biochemical Pathways
It is known to be involved in the synthesis of antibiotics such as erythromycin and cephalosporins
Result of Action
The result of this compound’s action is the formation of various compounds, including glycine betaine aldehyde and different ketones and diethyl acetals . These compounds can then be further processed in various biochemical pathways, leading to the synthesis of antibiotics and other drugs .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, it is recommended to store this compound at a temperature between 2-8°C . Additionally, the presence of other chemicals, such as anhydrous trimethylamine or thiophenols, can significantly influence the compound’s reactivity and the products of its reactions .
Biological Activity
Bromoacetaldehyde is an organobromine compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, toxicological effects, and relevant case studies.
This compound can be synthesized through various methods, often involving the bromination of acetaldehyde. A notable synthetic route involves the condensation of ethylene glycol and acetaldehyde with bromine, yielding this compound in high purity and yield . The compound is characterized by its reactivity, particularly in forming acetal derivatives, which can exhibit different biological activities.
Cytotoxicity and Antimicrobial Effects
This compound has been studied for its cytotoxic effects on various cell lines. In particular, it has shown significant activity against cancer cell lines, indicating potential as an anticancer agent. For instance, research has indicated that derivatives of this compound can inhibit the growth of certain tumor cells in vitro .
In addition to its anticancer properties, this compound's derivatives have demonstrated antimicrobial activity. A study highlighted the effectiveness of this compound acetal in synthesizing new compounds with antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
Toxicological Effects
Despite its potential therapeutic applications, this compound poses several health risks. Exposure to high concentrations can lead to respiratory irritation, central nervous system depression, and other acute symptoms such as headache and dizziness . Chronic exposure has raised concerns about developmental toxicity and potential carcinogenic effects based on animal studies .
Effect | Description |
---|---|
Acute Toxicity | Respiratory irritation, CNS depression, headache, dizziness |
Chronic Toxicity | Potential developmental toxicity; concerns regarding carcinogenicity |
Cytotoxicity | Significant inhibitory effects on cancer cell lines |
Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of this compound on human bronchial epithelial cells. The findings suggested that while it induced apoptosis in cancerous cells, it did not affect normal cells significantly, highlighting its potential as a selective chemotherapeutic agent .
- Developmental Toxicity : Animal studies have shown that exposure to this compound during pregnancy may lead to fetal abnormalities. This evidence necessitates caution in occupational settings where exposure could occur .
- Antimicrobial Synthesis : Research involving the synthesis of novel compounds from this compound acetal revealed promising antibacterial properties. The study utilized Lewis acid catalysis to enhance yields and biological activity against various bacterial strains .
Scientific Research Applications
Pharmaceutical Synthesis
Bromoacetaldehyde is widely recognized for its utility in synthesizing antibiotics and other pharmaceuticals. Notably, it is instrumental in producing:
- Erythromycin : A macrolide antibiotic used to treat various bacterial infections.
- Cephalosporins : A class of antibiotics that are effective against a broad spectrum of bacteria.
Case Study: Synthesis of Erythromycin
A study demonstrated that this compound can be used as a starting material in the synthesis of erythromycin. The process involves several steps, including the formation of key intermediates through reactions with other substrates, ultimately leading to the desired antibiotic product .
Chemical Reactions and Intermediates
This compound serves as an essential building block in various chemical reactions:
- N-Alkylation Reactions : It can be utilized to produce N-alkylated compounds, which are vital in drug design and development.
- Synthesis of Lactams : this compound is involved in forming lactams, which are important in the production of many pharmaceuticals.
- Formation of Oximes and Azides : These compounds have significant applications in medicinal chemistry and materials science.
Data Table: Key Reactions Involving this compound
Reaction Type | Product Type | Application |
---|---|---|
N-Alkylation | N-Alkylated Compounds | Drug development |
Lactam Formation | Lactams | Antibiotics and analgesics |
Oxime Formation | Oximes | Pharmaceutical intermediates |
Azide Formation | Azides | Click chemistry and drug discovery |
Biochemical Research
In biochemical research, this compound has been investigated for its interactions with nucleic acids. It has been shown to react with plasmids containing specific nucleotide sequences, aiding in the study of genetic material stability and modification .
Case Study: Interaction with Nucleic Acids
Research indicated that this compound could modify oligonucleotides, enhancing their properties for various applications, including gene therapy and molecular diagnostics. This modification is crucial for improving the kinetics of oligonucleotide hybridization .
Environmental Applications
This compound's reactivity also extends to environmental chemistry, where it is studied as a toxic intermediate in various degradation pathways. Understanding its behavior can help develop strategies for mitigating pollution caused by halogenated compounds .
Industrial Applications
In addition to its pharmaceutical uses, this compound is employed as an intermediate in producing other chemicals, including:
- Methylthio Imidazole : Used in pharmaceuticals.
- Chlorpheniramine : An antihistamine used for allergy relief.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing high-purity bromoacetaldehyde, and how do reaction conditions influence yield and stability?
this compound is synthesized via two primary methods:
- Bedoukian Method : Acetaldehyde is converted to its enol acetate, brominated, and hydrolyzed to yield α-bromoacetaldehyde. Critical steps include temperature control during bromine addition (<10°C) to avoid polymerization and rapid hydrolysis to stabilize the product .
- Dimethyl Acetal Hydrolysis : this compound dimethyl acetal (CAS 2032-35-1) is hydrolyzed under acidic conditions (e.g., HCl in aqueous THF). This method avoids handling unstable anhydrous this compound directly .
Key Factors Affecting Yield :
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and verifying its purity in research settings?
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 9.65 (aldehyde proton, singlet) and δ 4.30 (CH₂Br, triplet) .
- GC-MS : Retention time ~8.2 min (HP-5 column, 30 m × 0.25 mm) with m/z 123 [M+H]⁺ .
- FT-IR : Strong absorption at 1720 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch) confirms functional groups .
Purity Validation :
Q. How should researchers handle this compound to ensure safety and prevent degradation during experimental procedures?
- Storage : Keep at 2–8°C in amber vials under inert gas (argon) to inhibit oxidation .
- Decomposition Mitigation : Add stabilizers (e.g., 0.1% hydroquinone) to aqueous solutions .
- Safety Protocols :
- Use fume hoods and nitrile gloves; avoid skin/eye contact (causes severe irritation ).
- Neutralize spills with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do pH, ionic strength, and supercoiling levels affect this compound's specificity in modifying Z-DNA junctions versus cruciform structures?
this compound (BAA) reacts preferentially with unpaired DNA bases. In supercoiled plasmids:
- Cruciforms : React at 10 mM BAA (pH 7.4, 100 mM NaCl), targeting single-stranded loops .
- B-Z Junctions : Require >50 mM BAA and low ionic strength (≤50 mM NaCl) to destabilize Z-DNA and expose reactive sites .
Reactivity Comparison :
Structure | Optimal Conditions | Reactivity (BAA conc.) |
---|---|---|
Cruciforms | pH 7.4, 100 mM NaCl | High (10 mM) |
B-Z Junctions | pH 6.0, 50 mM NaCl | Moderate (50 mM) |
Methodological Tip : Use primer extension assays to map adducts at nucleotide resolution .
Q. What metabolic pathways convert ethylene dibromide (EDB) to this compound in biological systems, and what analytical techniques validate these transformations?
- Pathway : EDB undergoes oxidative dehalogenation via cytochrome P450 (CYP2E1) to 2-bromoethanol, which is oxidized to this compound by alcohol dehydrogenase. This compound is further metabolized to bromoacetic acid .
- Validation Methods :
Q. In multi-step organic syntheses, what strategies optimize this compound's reactivity as an alkylating agent while minimizing side reactions?
- Protection-Deprotection : Use this compound dimethyl acetal (stable precursor) to avoid aldehyde reactivity. Hydrolyze in situ with 1M HCl .
- Selective Alkylation : Activate nucleophiles (e.g., amines) with NaHCO₃ in DMF at 60°C to enhance SN2 reactivity .
Case Study : Synthesis of phosphonium salts for Wittig reactions:
- React this compound diethyl acetal with tri-n-propylphosphine in THF (60°C, 24 h) yields 95% product .
Properties
IUPAC Name |
2-bromoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO/c3-1-2-4/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPVEAUIHMEAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020196 | |
Record name | Bromoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17157-48-1 | |
Record name | Acetaldehyde, bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17157-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromoacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017157481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOACETALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGB3VXQ7JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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